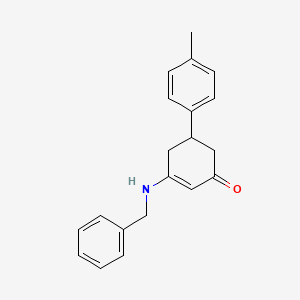![molecular formula C23H23N3O4 B3928213 10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928213.png)
10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are well-known for their effects on the central nervous system, often used as anxiolytics, sedatives, and anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The core structure of the compound, a dibenzo[b,e][1,4]diazepin-1-one, can be synthesized via a condensation reaction between o-phenylenediamine and a diketone such as dimedone under acidic conditions.
Final Assembly: The final compound is obtained by coupling the substituted dibenzo[b,e][1,4]diazepin-1-one with the nitrophenyl group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of solid-supported catalysts can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Oxidation: Oxidized derivatives of the butanoyl and nitrophenyl groups.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anxiolytic and sedative properties, similar to other benzodiazepines.
Pharmacology: Research focuses on its interaction with GABA_A receptors, which are crucial for its anxiolytic effects.
Biological Studies: The compound’s antioxidant properties are evaluated using assays like the DPPH free radical scavenging assay.
Industrial Applications: Potential use as a precursor for the synthesis of other pharmacologically active benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of 10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects . The molecular targets include the benzodiazepine binding site on the GABA_A receptor .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
10-butanoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its potential antioxidant activity also sets it apart from traditional benzodiazepines .
Properties
IUPAC Name |
5-butanoyl-6-(4-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-6-21(28)25-19-9-4-3-7-17(19)24-18-8-5-10-20(27)22(18)23(25)15-11-13-16(14-12-15)26(29)30/h3-4,7,9,11-14,23-24H,2,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCREPRKWJLWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methoxybenzamide](/img/structure/B3928135.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3928137.png)
![2-bromo-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3928154.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3928159.png)

![1-(10H-phenothiazin-10-yl)-3-[(2-phenylethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928180.png)
![N-[[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B3928186.png)
![4-{4-[(2-hydroxyphenyl)amino]phthalazin-1-yl}-N,N-dimethylbenzamide](/img/structure/B3928191.png)

![7-benzoyl-11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3928203.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3928204.png)
![2-fluoro-N-{3-[(2-morpholin-4-ylethyl)amino]-3-oxopropyl}benzamide](/img/structure/B3928209.png)
![[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B3928211.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3928227.png)
